molecular formula C22H27ClN2O2 B11811113 tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11811113
M. Wt: 386.9 g/mol
InChI Key: YVSJDIDTUPXEER-UXHICEINSA-N
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Description

tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C22H27ClN2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structural features, which include a tert-butyl group, a benzyl group, and a chlorophenyl group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate involves several steps. One common method includes the reaction of trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl or chlorophenyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m1/s1

InChI Key

YVSJDIDTUPXEER-UXHICEINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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